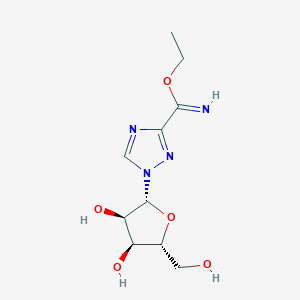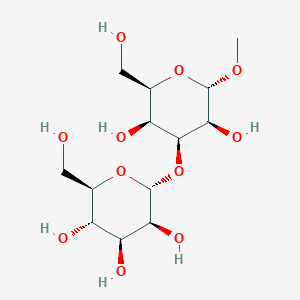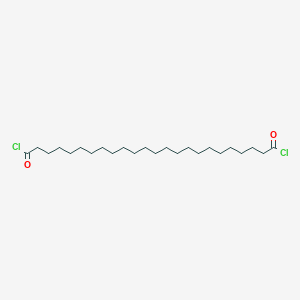
Tetracosanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosanedioyl dichloride, also known as TDC, is a chemical compound that is commonly used in scientific research. It is a type of diacid chloride that is used in the synthesis of polymers and other organic compounds. TDC has a molecular formula of C24H42Cl2O2 and a molecular weight of 459.51 g/mol.
Wirkmechanismus
Tetracosanedioyl dichloride reacts with various organic compounds to form polymers and other complex organic compounds. The reaction occurs through the formation of covalent bonds between the Tetracosanedioyl dichloride molecule and the organic compound.
Biochemische Und Physiologische Effekte
Tetracosanedioyl dichloride does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracosanedioyl dichloride is a relatively stable compound that can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, Tetracosanedioyl dichloride is highly reactive and can be dangerous if not handled properly. It is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Tetracosanedioyl dichloride in scientific research. One area of interest is the development of new polymers and organic compounds that can be used in various applications such as drug delivery and tissue engineering. Another area of interest is the development of new surfactants that are more environmentally friendly and sustainable. Additionally, Tetracosanedioyl dichloride can be used as a starting material for the synthesis of various other organic compounds, which could have potential applications in a wide range of fields.
Synthesemethoden
Tetracosanedioyl dichloride can be synthesized by the reaction of tetracosanoic acid with thionyl chloride. The reaction produces Tetracosanedioyl dichloride and hydrogen chloride gas as a byproduct. Tetracosanedioyl dichloride can also be synthesized by the reaction of tetracosanol with phosphorus pentachloride.
Wissenschaftliche Forschungsanwendungen
Tetracosanedioyl dichloride is commonly used in scientific research as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of polyamide and polyester polymers. Tetracosanedioyl dichloride is also used in the production of surfactants, which are used in a wide range of applications including detergents, cosmetics, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
123333-83-5 |
|---|---|
Produktname |
Tetracosanedioyl dichloride |
Molekularformel |
C24H44Cl2O2 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
tetracosanedioyl dichloride |
InChI |
InChI=1S/C24H44Cl2O2/c25-23(27)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)28/h1-22H2 |
InChI-Schlüssel |
OPMFMJWZTUCYPC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
Kanonische SMILES |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
Synonyme |
tetracosanedioyl dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



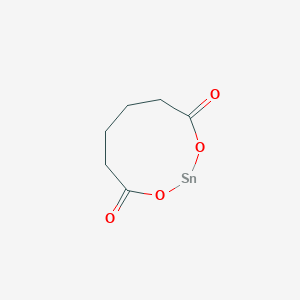
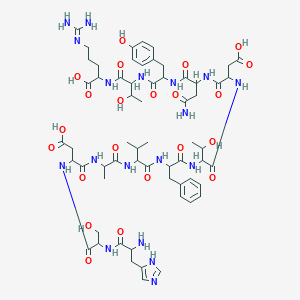
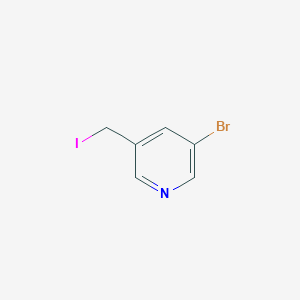
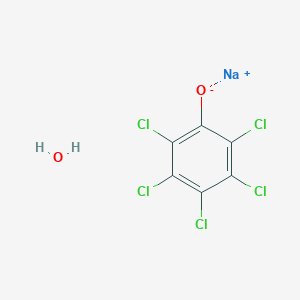
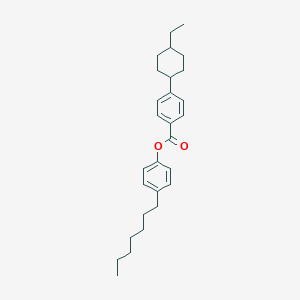
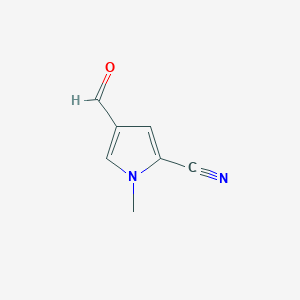
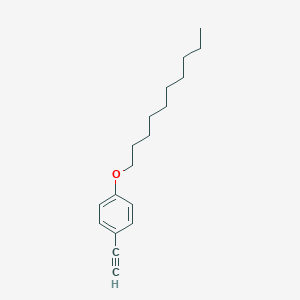
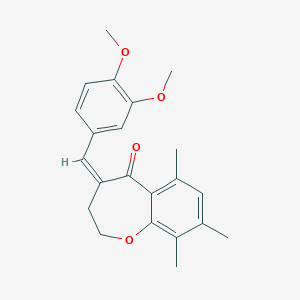
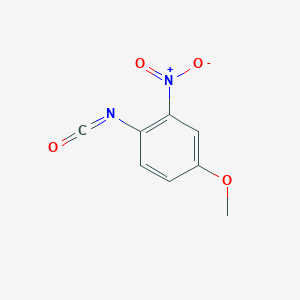
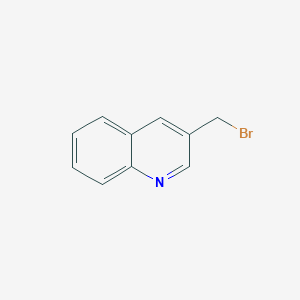
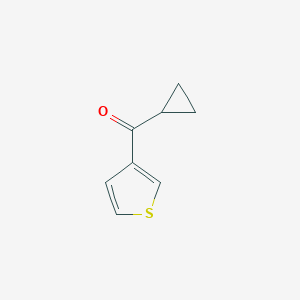
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
